

Application Note: Labeling Peptides with Cy5.5 for High-Throughput Binding Assays

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Compound of Interest

Compound Name: Cy5.5 acetate

Cat. No.: B15555535

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Introduction

The conjugation of fluorescent dyes to peptides is a cornerstone technique in modern biological research and drug discovery, enabling the sensitive and quantitative analysis of molecular interactions. Cy5.5, a bright and photostable near-infrared cyanine dye, is an excellent choice for labeling peptides for use in a variety of binding assays.^[1] Its emission in the near-infrared spectrum minimizes background fluorescence from biological samples and allows for deep tissue penetration, making it suitable for both in vitro and in vivo applications.^[1] This application note provides a detailed protocol for the covalent labeling of peptides with Cy5.5 NHS ester and its subsequent use in fluorescence polarization and microscale thermophoresis binding assays.

A note on terminology: While "**Cy5.5 acetate**" was specified, the chemically reactive species commonly used for labeling primary amines on peptides is Cy5.5 N-hydroxysuccinimidyl (NHS) ester. This document will therefore refer to Cy5.5 NHS ester as the labeling reagent.

Materials and Reagents

Material/Reagent	Specifications	Storage
Peptide of Interest	Purified, with at least one primary amine (N-terminus or Lysine side chain)	4°C or -20°C
Cy5.5 NHS ester	Amine-reactive succinimidyl ester	< -15°C, desiccated, protected from light
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)	High-purity, anhydrous	Room temperature, desiccated
Labeling Buffer	0.1 M Sodium Bicarbonate, pH 8.3-8.5	Room temperature
Quenching Reagent	1 M Tris-HCl, pH 8.0	Room temperature
Purification Column	Size-exclusion chromatography (e.g., Sephadex G-25) or RP-HPLC column	Room temperature
Binding Assay Buffer	Assay-specific (e.g., PBS with 0.05% Tween-20)	4°C
Unlabeled Binding Partner	Purified protein or molecule of interest	4°C or -20°C

Experimental Protocols

Part 1: Labeling of Peptides with Cy5.5 NHS Ester

This protocol describes the covalent attachment of Cy5.5 NHS ester to primary amines on a peptide.

1. Peptide Preparation:

- Dissolve the peptide in the Labeling Buffer at a concentration of 1-10 mg/mL.[\[2\]](#)

- Ensure the peptide solution is free of any amine-containing buffers (e.g., Tris) or preservatives (e.g., sodium azide) by dialysis or buffer exchange.[3]

2. Cy5.5 NHS Ester Stock Solution Preparation:

- Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4] Vortex to ensure complete dissolution.

3. Labeling Reaction:

- Calculate the required volume of the Cy5.5 NHS ester stock solution. A molar excess of 8-10 fold of dye to peptide is a good starting point for mono-labeling.[2][5]
- Slowly add the calculated volume of the Cy5.5 NHS ester stock solution to the peptide solution while gently vortexing.
- Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, protected from light.[5]

4. Quenching the Reaction:

- Add the Quenching Reagent to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for 1 hour at room temperature to quench any unreacted Cy5.5 NHS ester.

Quantitative Parameters for Peptide Labeling

Parameter	Recommended Value	Notes
Peptide Concentration	1-10 mg/mL	Higher concentrations can improve labeling efficiency.
Labeling Buffer pH	8.3 - 8.5	Critical for the reaction between NHS ester and primary amines. [2] [5]
Dye:Peptide Molar Ratio	8:1 to 10:1	This is a starting point and may need optimization.
Reaction Time	4 hours (RT) or Overnight (4°C)	Longer incubation at 4°C can sometimes reduce side reactions. [5]
Quenching Reagent Concentration	50-100 mM	Ensures termination of the labeling reaction.

Part 2: Purification of the Cy5.5-Labeled Peptide

Purification is essential to remove free, unreacted Cy5.5 dye, which can interfere with downstream binding assays.

Method 1: Size-Exclusion Chromatography (e.g., Sephadex G-25)

- Equilibrate a pre-packed size-exclusion column with the desired storage buffer (e.g., PBS).
- Load the quenched reaction mixture onto the column.
- Elute the labeled peptide according to the manufacturer's instructions. The labeled peptide will elute first, followed by the smaller, free dye molecules.
- Collect the fractions containing the blue-colored labeled peptide.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- RP-HPLC is the standard method for peptide purification and offers high resolution.[\[6\]](#)

- Use a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
[6]
- Monitor the elution at both 210-220 nm (for the peptide backbone) and ~675 nm (for Cy5.5).
- Collect the fractions containing the dual-absorbance peak corresponding to the labeled peptide.
- Lyophilize the purified fractions to obtain the final product as a powder.

5. Characterization of the Labeled Peptide:

- Determine the concentration of the peptide and the dye by measuring the absorbance at 280 nm (if the peptide contains Trp or Tyr) and ~678 nm (for Cy5.5).
- Calculate the Degree of Labeling (DOL), which is the molar ratio of the dye to the peptide. An optimal DOL is typically between 1 and 2 for most applications to avoid fluorescence quenching.

Part 3: Binding Assays Using Cy5.5-Labeled Peptides

Method A: Fluorescence Polarization (FP) Assay

FP assays measure the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[7][8]

1. Assay Setup:

- Prepare a series of dilutions of the unlabeled binding partner in the assay buffer.
- Add a fixed, low nanomolar concentration of the Cy5.5-labeled peptide to each dilution.
- Include a control with only the labeled peptide (minimum polarization) and a control with the labeled peptide and the highest concentration of the binding partner (maximum polarization).

2. Incubation and Measurement:

- Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

- Measure the fluorescence polarization using a plate reader equipped with appropriate filters for Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm).

3. Data Analysis:

- Plot the change in fluorescence polarization as a function of the concentration of the unlabeled binding partner.
- Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Quantitative Parameters for FP Assay

Parameter	Recommended Value	Notes
Labeled Peptide Concentration	Low nM range	Should be well below the expected Kd.
Incubation Time	Varies (e.g., 30-120 min)	Must be sufficient to reach equilibrium.
Excitation Wavelength	~675 nm	
Emission Wavelength	~694 nm	

Method B: Microscale Thermophoresis (MST) Assay

MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding.[\[9\]](#)[\[10\]](#)[\[11\]](#)

1. Assay Setup:

- Prepare a serial dilution of the unlabeled binding partner in the assay buffer.
- Add a constant concentration of the Cy5.5-labeled peptide to each dilution. The final concentration of the labeled peptide should be in the low nanomolar range.[\[10\]](#)
- Load the samples into MST capillaries.

2. Measurement:

- Place the capillaries in the MST instrument.
- The instrument will apply an infrared laser to create a temperature gradient and monitor the fluorescence of the Cy5.5-labeled peptide.

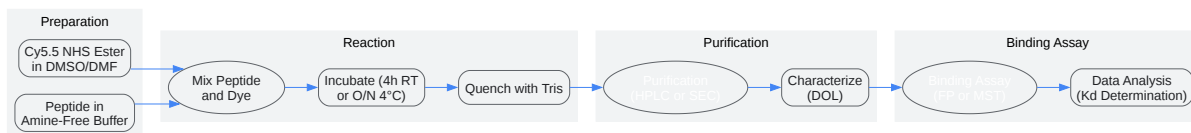
3. Data Analysis:

- The change in the normalized fluorescence is plotted against the logarithm of the concentration of the unlabeled binding partner.
- The resulting binding curve is fitted to determine the K_d .

Quantitative Parameters for MST Assay

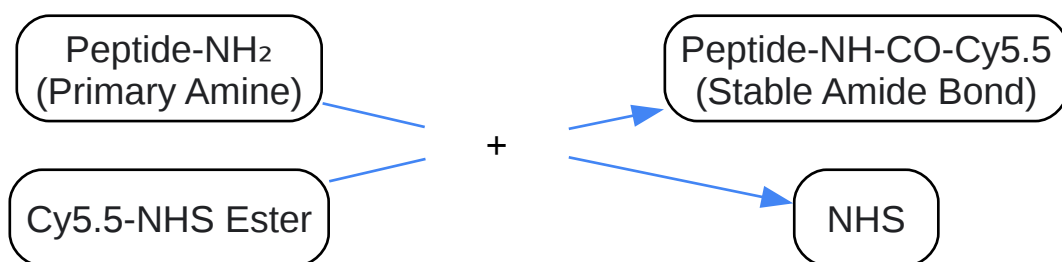
Parameter	Recommended Value	Notes
Labeled Peptide Concentration	5-20 nM	Should be kept constant and ideally below the K_d .
Ligand Concentration Series	16-point, 2-fold dilution	A good starting point for determining K_d .
Capillary Type	Standard or premium	Depending on the sample properties.

Visualizations



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Caption: Workflow for labeling peptides with Cy5.5 and subsequent use in binding assays.



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